

# Application Notes and Protocols for TH10785-Mediated OGG1 Activation

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TH10785** is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG). **TH10785** enhances the repair of oxidative DNA damage by not only increasing OGG1's intrinsic activity but also by inducing a novel  $\beta$ ,  $\delta$ -lyase function. This allows OGG1 to process apurinic/apyrimidinic (AP) sites, altering the canonical BER pathway. These application notes provide detailed protocols for utilizing **TH10785** to study and modulate OGG1 activity in various experimental settings.

## **Mechanism of Action**

**TH10785** binds directly to the active site of OGG1, establishing interactions with key amino acid residues, including phenylalanine-319 and glycine-42.[1][2][3][4] This binding event confers a new enzymatic activity to OGG1, enabling it to perform  $\beta$ ,  $\delta$ -elimination at AP sites.[1] [2][5] Consequently, the repair of oxidative DNA lesions becomes dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical AP endonuclease 1 (APE1).[3][6][7]

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for **TH10785** in relation to OGG1 activation.



Table 1: In Vitro Activity and Binding Affinity of TH10785

| Parameter   | Value        | Notes  |
|---|--------------|--|
| Optimal Concentration (de novo $\beta,\delta$ -elimination) | 6.25 μΜ      | Induces efficient cleavage of AP sites by OGG1.[2][5]        |
| Maximum Enzymatic Turnover (8-oxoA substrate)               | ~6.25 μM     | Higher concentrations may lead to substrate competition. [5] |
| Binding Affinity (KD) to OGG1                               | 5.5 ± 1.7 μM | Determined by fluorescence spectroscopy.[5]                  |
| Binding Affinity (KD) to OGG1 + AP site analog              | 1.3 ± 0.3 μM | Indicates a preference for the ternary complex.[2][5]        |

Table 2: Recommended Concentrations for Cell-Based Assays

| Application  | Concentration | Incubation Time          |
|--|---------------|--------------------------|
| Induction of OGG1 $\beta$ , $\delta$ -lyase activity | 0-20 μΜ       | 72 hours                 |
| Increased DNA repair at AP sites                     | 10 μΜ         | 0-2 minutes              |
| OGG1 recruitment to DNA damage                       | 10 μΜ         | 16 hours (pre-treatment) |
| Suppression of paraptosis in lens epithelial cells   | 10 μΜ         | 8 hours                  |

# **Experimental Protocols**

# Protocol 1: In Vitro OGG1 Activity Assay with TH10785

This protocol is designed to assess the activation of OGG1 and its induced  $\beta$ , $\delta$ -lyase activity on a DNA substrate containing an 8-oxoG lesion.



## Materials:

- Recombinant human OGG1 protein
- TH10785 (dissolved in DMSO)
- 32P-labeled DNA oligonucleotide containing a single 8-oxoG lesion
- Reaction Buffer: 30 mM HEPES (pH 7.4), 4% glycerol
- Stop Solution: Formamide with loading dyes
- Polyacrylamide gel (20%) with 7M urea
- Phosphorimager system

### Procedure:

- Prepare the reaction mixture in a final volume of 20 μL.
- Add 1 nM of the 5'-[32P]-labeled 8-oxoG containing DNA substrate.
- Add increasing concentrations of hOGG1 (e.g., 0.2 to 10 nM).
- Add TH10785 to a final concentration of 6.25 μM. For control reactions, add an equivalent volume of DMSO.[8]
- Incubate the reaction at 37°C for 30 minutes.[1]
- Stop the reaction by adding an equal volume of Stop Solution.
- Denature the samples by heating at 95°C for 5 minutes.
- Separate the DNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel.
- Visualize the results using a phosphorimager system. The appearance of a shorter product indicates OGG1-mediated cleavage.



# Protocol 2: Cellular Assay for OGG1 Recruitment to DNA Damage

This protocol describes how to assess the effect of **TH10785** on the recruitment of OGG1 to sites of oxidative DNA damage in cultured cells.

#### Materials:

- U2OS cells stably expressing OGG1-GFP
- TH10785 (dissolved in DMSO)
- Potassium Bromate (KBrO3) as an oxidizing agent
- Cell culture medium and supplements
- · Confocal microscope with a live-cell imaging chamber

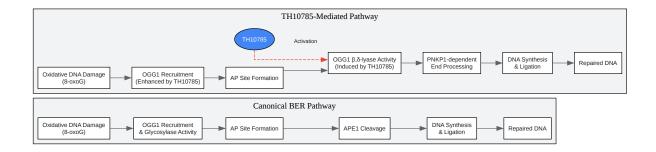
### Procedure:

- Seed U2OS OGG1-GFP cells on glass-bottom dishes suitable for microscopy.
- Allow cells to adhere and grow for 24 hours.
- Pre-treat the cells with 10 μM TH10785 or DMSO (vehicle control) for 16 hours.[8]
- Induce oxidative DNA damage by treating the cells with 20 mM KBrO3 for 1 hour.[8]
- Wash the cells with fresh medium containing 10 μM TH10785 or DMSO.
- Mount the dish on the confocal microscope stage equipped with a live-cell chamber maintained at 37°C and 5% CO2.
- Create localized DNA damage using a laser micro-irradiation system.
- Acquire time-lapse images of the OGG1-GFP signal at the site of laser damage.



 Quantify the fluorescence intensity at the damage site over time to determine the recruitment kinetics.

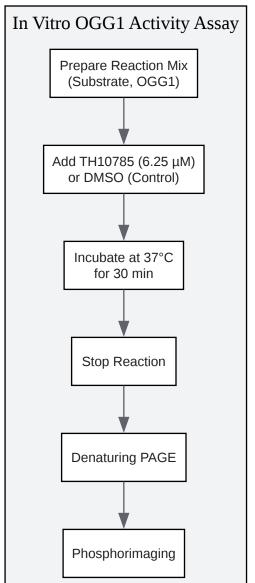
# **Visualizations**

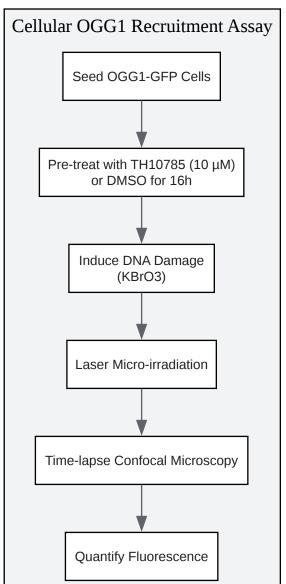


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Caption: **TH10785** alters the canonical Base Excision Repair pathway.







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Caption: Experimental workflows for in vitro and cellular assays.

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